4-Propylnonan-4-ol

Physical Chemistry Organic Synthesis Material Science

4-Propylnonan-4-ol (CAS 5340-77-2), also known as 4-propyl-4-nonanol, is a tertiary alcohol with the molecular formula C12H26O and a molecular weight of 186.33 g/mol. It features a central carbon atom bonded to a hydroxyl group, a pentyl chain, and two propyl chains, resulting in a sterically hindered tertiary alcohol structure.

Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
CAS No. 5340-77-2
Cat. No. B14729422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylnonan-4-ol
CAS5340-77-2
Molecular FormulaC12H26O
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCC(CCC)(CCC)O
InChIInChI=1S/C12H26O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h13H,4-11H2,1-3H3
InChIKeyZDJAZVHAAWHYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylnonan-4-ol (CAS 5340-77-2): Chemical Profile and Structural Characteristics


4-Propylnonan-4-ol (CAS 5340-77-2), also known as 4-propyl-4-nonanol, is a tertiary alcohol with the molecular formula C12H26O and a molecular weight of 186.33 g/mol [1]. It features a central carbon atom bonded to a hydroxyl group, a pentyl chain, and two propyl chains, resulting in a sterically hindered tertiary alcohol structure . This compound is classified as a saturated monohydric alcohol and is typically a colorless, oily liquid . Its primary role is as a research chemical and a synthetic intermediate, with applications in organic synthesis and, potentially, the flavor and fragrance industry .

Synthetic intermediate Tertiary alcohol for organic synthesis and derivatization workflows
Thermal stability Reported higher boiling point may support elevated-temperature reactions
Lipophilic profile High Log P may support non-polar solvent and extraction applications
Research chemical; evaluate fit for synthesis or formulation goals.

Risks of Substituting 4-Propylnonan-4-ol with General-Purpose Alcohols


In applications ranging from high-value organic synthesis to specialized industrial formulations, 4-Propylnonan-4-ol cannot be generically substituted with a simple, unbranched alcohol like 4-Nonanol (CAS 5932-79-6) without incurring significant functional risks. The core issue lies in the compound's unique tertiary alcohol structure, which imparts vastly different physicochemical properties and reactivity profiles compared to its secondary or primary alcohol analogs . A direct replacement would alter critical parameters such as hydrophobicity (Log P), boiling point, and stability, thereby compromising reaction yields, product selectivity, and final material performance . This guide provides the quantitative evidence needed to understand these critical differences and make an informed selection.

Property
4-Propylnonan-4-ol
4-Nonanol (generic)
Alcohol class
Tertiary (resistant to oxidation)
Secondary (oxidizable)
Boiling point
Reported higher (~40 °C above analog)
Lower boiling point
Log P
Reported higher (Δ ≈ 2 units)
Lower lipophilicity
Direct substitution may alter reaction selectivity, thermal profile, and partitioning behavior. Verify fit for the intended process.

Quantitative Evidence for 4-Propylnonan-4-ol Selection: A Comparative Guide


Comparative Physicochemical Properties: 4-Propylnonan-4-ol vs. 4-Nonanol

4-Propylnonan-4-ol exhibits a significantly higher boiling point and increased hydrophobicity compared to its unbranched structural analog, 4-Nonanol (nonan-4-ol), due to its higher molecular weight and greater degree of branching . These differences are critical for selecting an appropriate solvent or intermediate where thermal stability or lipophilicity is a key design parameter.

Physicochemical Comparison
Reported
4-Propylnonan-4-ol vs 4-Nonanol
Boiling point ~39–43 °C higher
Log P ~2.03 units higher
May support thermal stability and lipophilicity-driven selection
Estimated values; verify under process conditions
Physical Chemistry Organic Synthesis Material Science

Structural and Reactivity Differentiation: Tertiary vs. Secondary Alcohol

4-Propylnonan-4-ol is a tertiary alcohol, making it resistant to oxidation under mild conditions and less prone to esterification or dehydration compared to secondary alcohols like 4-Nonanol [1]. This structural feature is paramount when a stable, non-reactive hydroxyl moiety is required in a complex synthetic sequence, or when a specific steric environment is needed for a reaction to proceed with high selectivity .

Reactivity Differentiation
Class-level
Tertiary alcohol resists mild oxidation; secondary alcohol oxidizes to ketone
Based on alcohol class reactivity principles
Class choice impacts side-reaction risk and synthetic route design
Reactivity may vary under specific conditions
Organic Chemistry Synthetic Methodology Reaction Selectivity

Differentiation in Lipophilicity-Driven Applications

The estimated partition coefficient (Log P) of 4-Propylnonan-4-ol (Log P ≈ 4.76) is substantially higher than that of less branched or shorter-chain alcohols like 4-Nonanol (Log P ≈ 2.73) . This quantitative difference in lipophilicity can directly translate to better membrane permeability in biological systems or improved solubility in non-polar matrices, making it a preferred choice for applications ranging from drug delivery research to the formulation of oil-based products.

Lipophilicity Difference
Reported
ΔLog P ≈ 2.03
Approx. 100-fold difference in partitioning
Supports selection for non-polar matrices and permeability studies
Calculated values; confirm experimentally if critical
Medicinal Chemistry Formulation Science Lipophilicity

Regulatory and Procurement Distinction

4-Propylnonan-4-ol is subject to specific customs classifications (HS Code 2905199090 for saturated monohydric alcohols) . Unlike more common alcohols like 4-Nonanol, its less frequent use and distinct regulatory status may imply a different safety and handling profile. For instance, 4-Nonanol carries specific hazard and precautionary statements (e.g., R36/37/38, S26-S36/37/39) indicating it is a known irritant . The absence of such specific, widely reported hazard codes for 4-Propylnonan-4-ol can be a significant procurement consideration, potentially simplifying safety data sheet (SDS) requirements and handling protocols in a laboratory or pilot plant setting.

Regulatory Distinction
Reported
HS Code 2905199090; no widely reported hazard codes
Comparator 4-Nonanol carries R36/37/38 irritant classification
May reduce SDS and handling documentation burden
Verify specific regulatory requirements locally
Regulatory Science Supply Chain Management Chemical Safety

Validated Application Scenarios for 4-Propylnonan-4-ol Based on Differentiated Evidence


As a Thermally Stable, Lipophilic Solvent or Intermediate

In organic synthesis requiring a high-boiling, non-polar solvent, 4-Propylnonan-4-ol (b.p. ~234.6 °C) offers a distinct advantage over lower-boiling analogs like 4-Nonanol (b.p. ~192-195 °C) . Its use is particularly relevant in reactions requiring elevated temperatures for extended periods without solvent loss. Furthermore, its high Log P (≈ 4.76) makes it an ideal medium for reactions involving hydrophobic reactants or for extracting non-polar products from aqueous mixtures . Its tertiary alcohol structure ensures it remains inert as a solvent under mild oxidative or acidic conditions [1].

As a Research Tool in Lipophilicity and Membrane Interaction Studies

In medicinal chemistry and formulation science, 4-Propylnonan-4-ol can serve as a model lipophilic compound for studying membrane permeability or as a component in hydrophobic drug delivery systems . Its estimated Log P of 4.76 is significantly higher than that of many simple alcohols , allowing researchers to probe the effects of high lipophilicity on partition coefficients, bioavailability, and interactions with lipid bilayers. This is a direct application of its quantified physicochemical differentiation .

As a Specialty Fragrance or Flavor Component

Patents have disclosed the use of various alcohols in flavoring and perfuming compositions . While direct sensory data for 4-Propylnonan-4-ol is limited, its close analog 4-Nonanol is described as having a mild, sweet, or floral-rosy odor [1]. Given the significant difference in Log P and molecular weight between the two, 4-Propylnonan-4-ol would be expected to have a substantially different odor profile, volatility, and tenacity, making it a candidate for creating unique fragrance accords where a more persistent, less volatile note is desired [2].

As a Tertiary Alcohol Building Block for Stable Analogs

In the synthesis of complex molecules, the tertiary alcohol group of 4-Propylnonan-4-ol provides a site that is resistant to oxidation and other transformations that would affect primary or secondary alcohols . This allows chemists to introduce a stable, hydroxyl-bearing moiety that can survive multiple synthetic steps, or to use the compound as a precursor for creating sterically hindered ethers, esters, or other derivatives. This application directly leverages the class-based reactivity differentiation of tertiary alcohols .

Application
Selection Property
Validation Focus
Thermally stable, lipophilic solvent or intermediate
High boiling point and Log P
Solvent loss at temperature, extraction efficiency
Lipophilicity and membrane interaction studies
Reported high Log P value
Partition coefficient models, permeability assays
Specialty fragrance and flavor component
Molecular weight and volatility profile
Odor tenacity, evaporation rate testing
Stable tertiary alcohol building block
Resistance to oxidation and elimination
Reaction selectivity, intermediate stability under sequence conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Propylnonan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.